Pentyl 2-(3-oxo-2-piperazinyl)acetate
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Overview
Description
Pentyl 2-(3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . It is used primarily in biochemical and proteomics research . The compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its presence in many pharmacologically active compounds.
Preparation Methods
The synthesis of Pentyl 2-(3-oxo-2-piperazinyl)acetate typically involves the esterification of 2-(3-oxo-2-piperazinyl)acetic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Pentyl 2-(3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Scientific Research Applications
Pentyl 2-(3-oxo-2-piperazinyl)acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential pharmacological properties is ongoing, particularly its interactions with biological targets.
Mechanism of Action
The mechanism of action of Pentyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pentyl 2-(3-oxo-2-piperazinyl)acetate can be compared to other piperazine derivatives, such as:
Phenethyl 2-(3-oxo-2-piperazinyl)acetate: Similar in structure but with a phenethyl group instead of a pentyl group, leading to different physical and chemical properties.
Methyl 2-(3-oxo-2-piperazinyl)acetate: Features a methyl group, which can affect its reactivity and biological activity compared to the pentyl derivative.
Ethyl 2-(3-oxo-2-piperazinyl)acetate: Contains an ethyl group, offering a balance between the properties of the methyl and pentyl derivatives.
Properties
IUPAC Name |
pentyl 2-(3-oxopiperazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-2-3-4-7-16-10(14)8-9-11(15)13-6-5-12-9/h9,12H,2-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGUYYKMUXRLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC1C(=O)NCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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